![molecular formula C8H12ClNO2 B1474409 2-(3,4-Dihydroxyphenyl-13C6)ethylamine hcl CAS No. 335080-94-9](/img/structure/B1474409.png)
2-(3,4-Dihydroxyphenyl-13C6)ethylamine hcl
Overview
Description
“2-(3,4-Dihydroxyphenyl-13C6)ethylamine hcl”, also known as Dopamine HCl, is a chemical compound that has been widely studied in scientific research. It has an isotopic enrichment of 99 atom % 13C . The compound is non-hazardous for transport .
Molecular Structure Analysis
The molecular formula of the compound is (HO)2 13C6H3CH2CH2NH2·HCl . It has a molecular weight of 195.70 .Physical And Chemical Properties Analysis
The compound has a molecular weight of 195.70 . It’s stable if stored under recommended conditions .Scientific Research Applications
Neurotransmitter Research
Dopamine HCl is often used in research related to neurotransmitters . Neurotransmitters are chemicals that transmit signals in the nervous system. Dopamine, in particular, plays several important roles in the human brain and body.
Clinical Mass Spectrometry
This compound is used in Clinical Mass Spectrometry (MS) applications . Mass spectrometry is a powerful analytical technique used to quantify known materials, to identify unknown compounds within a sample, and to elucidate the structure and chemical properties of different molecules.
Drug Standards
Dopamine HCl is used as a standard in drug testing and development . Standards are substances with a known concentration and purity, used as a reference in chemical analysis and experimentation.
Metabolism Studies
This compound is used in studies related to metabolism . Metabolism refers to all the chemical reactions that take place within an organism to maintain life. Understanding how substances like Dopamine HCl are metabolized can provide important insights into how the body processes certain drugs and other substances.
Metabolomics
Dopamine HCl is used in the field of metabolomics . Metabolomics is the large-scale study of small molecules, commonly known as metabolites, within cells, biofluids, tissues, or organisms.
Medical Research
This compound is used in various areas of medical research . For example, it can be used in the development of new treatments for diseases that affect dopamine levels in the brain, such as Parkinson’s disease and schizophrenia.
properties
IUPAC Name |
4-(2-aminoethyl)(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1,2-diol;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2.ClH/c9-4-3-6-1-2-7(10)8(11)5-6;/h1-2,5,10-11H,3-4,9H2;1H/i1+1,2+1,5+1,6+1,7+1,8+1; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTENFNNZBMHDDG-HHULZBBASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CCN)O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH]1=[13CH][13C](=[13C]([13CH]=[13C]1CCN)O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4-Dihydroxyphenyl-13C6)ethylamine hcl |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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